Cisapride
Übersicht
Beschreibung
A substituted benzamide used for its prokinetic properties. It is used in the management of gastroesophageal reflux disease, functional dyspepsia, and other disorders associated with impaired gastrointestinal motility. (Martindale The Extra Pharmacopoeia, 31st ed)
See also: Cisapride (has active moiety).
Wirkmechanismus
Cisapride acts through the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system (specifically the myenteric plexus). This results in increased tone and amplitude of gastric (especially antral) contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit.
This compound exerts its effect by increasing the release of acetylcholine from the postganglionic nerve endings of the myenteric plexus. This release of acetylcholine increases esophageal activity and increases esophageal sphincter tone, thereby improving esophageal clearance and decreasing reflux of gastric and duodenal emptying as a result of increased gastric and duodenal contractility and antroduodenal coordination. Duodenogastric reflux is also decreased. This compound improves transit in both small and large bowel.
Biochemische Analyse
Biochemical Properties
Cisapride monohydrate acts as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, it promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This interaction with the serotonin receptors and acetylcholine neurotransmitters plays a crucial role in its biochemical reactions .
Cellular Effects
This compound monohydrate stimulates motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . It increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum, resulting in accelerated gastric emptying and intestinal transit .
Molecular Mechanism
The molecular mechanism of action of this compound monohydrate involves its role as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, this compound monohydrate promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This results in the stimulation of gastrointestinal motor activity .
Dosage Effects in Animal Models
In dogs, the dosage of this compound monohydrate ranges from 0.1–0.5 mg/kg orally every 8–12 hours . In cats, the dosage ranges from 2.5–5.0 mg per cat orally 2–3 times daily . The effects of this compound monohydrate vary with different dosages in these animal models .
Metabolic Pathways
This compound monohydrate is metabolized in the liver by the CYP3A4 enzyme . This interaction with the CYP3A4 enzyme is a key part of the metabolic pathway of this compound monohydrate .
Transport and Distribution
This compound monohydrate is known to be 97.5% protein-bound , indicating that it may interact with transport proteins for distribution within cells and tissues. Specific transporters or binding proteins that it interacts with are not mentioned in the search results.
Subcellular Localization
Given its mechanism of action, it can be inferred that it likely interacts with receptors and neurotransmitters in the cellular membrane of the enteric nervous system .
Biologische Aktivität
Cisapride is a gastrokinetic agent primarily known for its role as a 5-HT4 receptor agonist. It has been utilized in clinical settings to enhance gastrointestinal motility, particularly in patients with conditions such as gastroparesis and chronic constipation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound acts predominantly as an agonist at the 5-HT4 serotonin receptors, which stimulates the release of acetylcholine in the gastrointestinal tract. This action enhances intestinal motility through both receptor-dependent and independent pathways, leading to increased peristalsis and improved gastric emptying .
Efficacy in Gastroparesis
A notable study investigated the effects of this compound on patients with upper gut dysmotility, including those with diabetic and idiopathic gastroparesis. The double-blind, placebo-controlled trial involved 26 patients who received this compound (10 mg three times daily) over six weeks. Key findings included:
- Gastric Emptying Improvement : this compound significantly increased gastric emptying of solids compared to placebo (p < 0.05).
- Symptomatic Relief : Although both groups showed symptom improvement, this compound did not provide a statistically significant advantage over placebo in total symptom scores .
Impact on Chronic Constipation
In another study focusing on chronic constipation, this compound demonstrated effectiveness in improving bowel habits and reducing laxative consumption among patients with idiopathic constipation . The results indicated that this compound could enhance colonic transit time and rectal capacity, making it beneficial for individuals with severe constipation.
Safety Profile and Cardiac Effects
Despite its efficacy, this compound has been associated with potential cardiac risks. Research has shown that it can prolong the QT interval, leading to concerns about arrhythmias, particularly when used alongside other medications that affect cardiac conduction . However, studies involving children indicated that when administered at therapeutic doses, this compound did not significantly impact the QT interval or lead to serious arrhythmias .
Data Summary
The following table summarizes key findings from various studies on this compound's biological activity:
Study Focus | Findings | Statistical Significance |
---|---|---|
Gastric Emptying in Gastroparesis | Increased gastric emptying of solids (p < 0.05) | Significant |
Symptomatic Relief | No significant difference in total symptom scores vs. placebo | Not Significant |
Chronic Constipation | Improved bowel habits; reduced laxative use | Significant |
Cardiac Safety | No significant QT prolongation at therapeutic doses | Not Significant |
Case Studies
- Case Study on Spinal Injury Patients : A study examining the effects of this compound on colonic transit time in spinal injury patients reported a significant reduction in transit time from 3.4 hours to 2.6 hours after treatment with this compound . This highlights its potential utility in managing bowel function in this population.
- Retrospective Analysis : A retrospective study involving 11,000 premature infants treated with this compound found minimal instances of non-lethal arrhythmias, suggesting that under careful monitoring and appropriate dosing, the risks may be manageable .
Eigenschaften
CAS-Nummer |
260779-88-2 |
---|---|
Molekularformel |
C23H31ClFN3O5 |
Molekulargewicht |
484.0 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate |
InChI |
InChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2/t20-,22+;/m1./s1 |
InChI-Schlüssel |
QBYYXIDJOFZORM-LBPAWUGGSA-N |
SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O |
Isomerische SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O |
Kanonische SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O |
Color/Form |
White to slightly biege powder |
melting_point |
110 °C |
Physikalische Beschreibung |
Solid |
Piktogramme |
Corrosive |
Löslichkeit |
Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.